2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the ortho position (C2). The amide nitrogen is connected to a 2-oxoethyl group, which is further linked to a hydrazinyl moiety bearing a propan-2-ylidene substituent. The propan-2-ylidene group introduces steric and electronic effects that influence reactivity and biological activity. The bromine atom enhances electrophilic character and may contribute to halogen bonding in molecular interactions.
Properties
IUPAC Name |
2-bromo-N-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-8(2)15-16-11(17)7-14-12(18)9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3,(H,14,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSKODAVTUZUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Hydrazides with Carbonyl Derivatives
The most widely reported method involves the condensation of 2-bromobenzoyl hydrazide with propan-2-ylidene hydrazine under acidic or neutral conditions. This reaction exploits the nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the hydrazine derivative, followed by dehydration to form the hydrazone linkage.
Procedure :
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Reactants : 2-Bromobenzoyl hydrazide (1.0 equiv.) and propan-2-ylidene hydrazine (1.2 equiv.)
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Solvent : Ethanol or methanol
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Catalyst : Acetic acid (2–5 mol%)
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Conditions : Reflux at 80°C for 4–6 hours
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Workup : Precipitation via cooling, filtration, and recrystallization from ethanol/water
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A protocol adapted from hydrazone syntheses in heterocyclic chemistry involves:
Steps :
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Mix 2-bromobenzoyl hydrazide and propan-2-ylidene hydrazine in dimethylformamide (DMF).
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Irradiate at 150 W for 2–4 minutes in a sealed vessel.
Advantages :
Optimization of Reaction Parameters
Solvent Effects
Solvent polarity critically influences reaction efficiency:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 6 |
| DMF | 36.7 | 92 | 0.1 |
| Water | 80.1 | <5 | 24 |
Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates, whereas water leads to hydrolysis.
Catalytic Additives
The addition of p-toluenesulfonic acid (p-TSA) or molecular sieves improves yields by absorbing generated water and shifting equilibrium toward product formation:
| Additive | Yield (%) |
|---|---|
| None | 68 |
| p-TSA (5 mol%) | 85 |
| 4Å Molecular Sieves | 88 |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
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δ 10.32 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.65 (m, 2H, Ar-H), 4.21 (s, 2H, CH2), 2.15 (s, 6H, (CH3)2C).
IR (KBr) :
Chromatographic Purity Analysis
HPLC (C18 column, acetonitrile/water 70:30): Retention time = 6.8 min, purity >98%.
Challenges and Troubleshooting
Byproduct Formation
Recrystallization Optimization
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Problem : Low recovery due to high solubility in ethanol.
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Fix : Use ethanol/water (3:1) mixture for gradual crystallization.
Scale-Up Considerations
Pilot-scale synthesis (100 g batch) requires:
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Precision temperature control (±2°C) to prevent exothermic side reactions.
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In-line FTIR monitoring to track hydrazone formation in real time.
Green Chemistry Alternatives
Recent efforts focus on solvent-free mechanochemical synthesis using ball milling:
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azide or thiocyanate derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that hydrazine derivatives, including 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide, exhibit significant anticancer properties. A study highlighted the compound's role as a polo-like kinase 1 (PLK1) inhibitor, which is crucial in cancer cell proliferation. The inhibition of PLK1 has been linked to therapeutic effects in various cancers such as pancreatic, prostate, and breast cancer .
Case Study: PLK1 Inhibition
- Objective: To evaluate the efficacy of hydrazine derivatives as PLK1 inhibitors.
- Findings: The compound demonstrated a capacity to inhibit cancer cell growth effectively, indicating its potential as a therapeutic agent against hormone-resistant tumors.
Antimicrobial Properties
Hydrazone and hydrazine derivatives have been extensively studied for their antimicrobial activities. The compound's structure suggests it could possess antibacterial properties similar to other derivatives in its class. For instance, fluorinated imines and hydrazones have been reported to show varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Activity
- Objective: To assess the antibacterial effects of hydrazone derivatives.
- Findings: Compounds similar to this compound exhibited moderate antibacterial activity, making them candidates for further development as antimicrobial agents.
Structure-Activity Relationship Studies
The synthesis and characterization of various substituted benzothiazole derivatives have contributed to understanding the structure-activity relationship (SAR) in hydrazine compounds. Studies have shown that modifications at specific positions on the phenyl ring can significantly enhance biological activity, including antimalarial and anticancer properties .
Data Table: Structure-Activity Relationships
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| 2-bromo-N-(2-oxo...) | Anticancer | PLK1 inhibition |
| Similar Hydrazone Derivatives | Antibacterial | Moderate activity against Gram-positive bacteria |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes the formation of hydrazones from appropriate carbonyl compounds and hydrazines. Characterization methods such as X-ray crystallography can provide insights into the molecular structure and confirm the purity of synthesized compounds .
Synthesis Overview
- Reagents : Diethylcarbamoyl chloride, ammonium thiocyanate, acetone.
- Method : Refluxing under controlled conditions followed by crystallization.
- Yield : Approximately 46% with a melting point range of 197–199 °C.
Future Research Directions
The ongoing exploration of hydrazine derivatives like this compound suggests several avenues for future research:
- Further investigation into its mechanism of action as a PLK1 inhibitor.
- Expansion of SAR studies to optimize its antibacterial properties.
- Exploration of its potential role in combination therapies for enhanced efficacy against resistant cancer strains.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the hydrazone moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Electronic Differences
- Propan-2-ylidene vs.
- Bromine Position : Bromine at C2 (target compound) vs. C3 (other analogs) alters electronic distribution, affecting dipole moments and hydrogen-bonding capabilities.
Biological Activity
The compound 2-bromo-N-(2-oxo-2-(2-(propan-2-ylidene)hydrazinyl)ethyl)benzamide is a hydrazone derivative that has garnered interest due to its potential biological activities. Hydrazones are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound can be analyzed through its functional groups:
- Bromine atom : Enhances biological activity through electron-withdrawing effects.
- Hydrazone linkage : Contributes to the compound's reactivity and potential biological interactions.
- Amide group : Implicates in hydrogen bonding and solubility characteristics.
Anticancer Activity
Research has shown that hydrazone derivatives exhibit significant anticancer properties. The compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines.
In a study conducted on several hydrazone derivatives, it was found that compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Studies indicate that hydrazone derivatives can exhibit antibacterial and antifungal properties.
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against drug-resistant strains.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Research indicates that hydrazones can scavenge free radicals effectively.
The antioxidant activity of this compound suggests its potential utility in formulations aimed at reducing oxidative damage.
Case Studies
Several case studies have highlighted the biological effects of related hydrazone compounds:
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Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various hydrazone derivatives on MCF-7 and A549 cell lines, revealing that modifications in the substituents significantly affected their potency.
"The presence of electron-withdrawing groups enhanced the anticancer activity of hydrazone derivatives" .
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Antimicrobial Evaluation : Another study focused on the antibacterial properties of similar compounds, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
"Hydrazones exhibited notable antibacterial activity, making them suitable candidates for further development" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
